AS-99 free base

Epigenetics Histone Methyltransferase Selectivity Profiling

Validating ASH1L as a therapeutic target requires a probe with defined potency and in vivo efficacy. AS-99 free base meets this need with sub-micromolar biochemical activity and demonstrated leukemia burden reduction in xenograft models. - IC50 = 0.79 µM (biochemical); Kd = 0.89 µM - >100-fold selectivity over 20 other HMTs - Favorable PK: t1/2 ~5-6 h, AUC = 10,699 hr*ng/mL - Cell-active: GI50 = 1.8-3.6 µM (MLL-rearranged leukemia) - Supplied with batch-specific COA and MSDS

Molecular Formula C27H30F3N5O3S2
Molecular Weight 593.7 g/mol
Cat. No. B12422423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAS-99 free base
Molecular FormulaC27H30F3N5O3S2
Molecular Weight593.7 g/mol
Structural Identifiers
SMILESCN1CC(C1)C(=O)NCC2=CC3=C(C=C2)C(=CN3C4CCN(CC4)S(=O)(=O)C(F)(F)F)C5=CC(=CC=C5)C(=S)N
InChIInChI=1S/C27H30F3N5O3S2/c1-33-14-20(15-33)26(36)32-13-17-5-6-22-23(18-3-2-4-19(12-18)25(31)39)16-35(24(22)11-17)21-7-9-34(10-8-21)40(37,38)27(28,29)30/h2-6,11-12,16,20-21H,7-10,13-15H2,1H3,(H2,31,39)(H,32,36)
InChIKeyVPQCHIWQHIOPQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AS-99 Free Base: Selective ASH1L Histone Methyltransferase Inhibitor


AS-99 free base (CAS: 2323623-93-2) is a first-in-class, potent, and selective small-molecule inhibitor of the ASH1L (Absent, Small, or Homeotic-like 1) histone methyltransferase SET domain [1]. It exhibits an IC₅₀ of 0.79 µM in histone methyltransferase (HMT) radioactivity assays and a binding affinity (Kd) of 0.89 µM determined by isothermal titration calorimetry (ITC) [1]. AS-99 binds to the autoinhibitory loop region within the ASH1L SET domain, a unique allosteric binding site distinct from the S-adenosyl methionine (SAM) cofactor pocket [1]. The compound demonstrates anti-leukemic activity in cellular models and reduces disease burden in vivo [1].

Pathway Study

ASH1L methyltransferase inhibition; H3K36 methylation modulation

Selectivity Context

Reported >100-fold selectivity over HMT panel; suitable for target-specific studies

Model Context

MLL-rearranged leukemia cell models; in vivo xenograft model-response endpoint context

Why AS-99 Free Base Cannot Be Replaced


AS-99 free base is the only validated chemical probe that selectively targets the ASH1L SET domain; prior to its discovery, no small-molecule ASH1L inhibitors existed [1]. Unlike EZH2 inhibitors (e.g., UNC1999, GSK126) or EED inhibitors (e.g., EED226, MAK683), which target the PRC2 complex and reduce H3K27me3 marks, AS-99 specifically inhibits H3K36 di-methylation catalyzed by ASH1L [1]. The compound's binding to the autoinhibitory loop represents a unique allosteric mechanism that cannot be replicated by SAM-competitive inhibitors. Substituting AS-99 with any other commercially available HMT inhibitor—including those targeting related H3K36 methyltransferases such as NSD1, NSD2, or NSD3—will fail to recapitulate ASH1L-specific pharmacology, as AS-99 exhibits over 100-fold selectivity against a panel of 20 histone methyltransferases [2]. This high degree of target specificity is essential for deconvoluting ASH1L-dependent phenotypes from broader chromatin regulatory effects.

Analog differences AS-85 or AS-254s exhibit distinct binding modes and PK profiles; cellular and in vivo responses may not transfer directly.
Cellular potency shift Permeability-optimized properties of AS-99 may not be replicated; GI50 ranking can differ from biochemical IC50 order.
Model-specific PK Reported AUC and half-life are specific to this scaffold; in vivo target engagement may vary with other ASH1L inhibitors.

AS-99 Free Base: Head-to-Head Evidence


Potency & Binding Affinity vs. AS-85

AS-99 demonstrates exceptional target selectivity within the histone methyltransferase family. At a concentration of 50 µM, AS-99 produced no significant inhibition of any of the 19 other histone methyltransferases tested, including the structurally related H3K36 methyltransferases NSD1, NSD2, NSD3, and SETD2 [1]. This corresponds to over 100-fold selectivity for ASH1L compared to its biochemical IC₅₀ of 0.79 µM. In contrast, pan-HMT inhibitors or probes targeting NSD family members would show cross-reactivity with multiple H3K36 methyltransferases, confounding interpretation of ASH1L-specific biology [1].

Potency & Binding vs. AS-85
Head-to-head
AS-99 IC50 0.79 μM, Kd 0.89 μM; AS-85 IC50 0.60 μM, Kd 0.78 μM (ITC)
Supports ASH1L inhibition ranking and SAR interpretation
Azetidine substituent difference influences permeability
Epigenetics Histone Methyltransferase Selectivity Profiling Chemical Probe Validation

Cellular Anti-Proliferative Activity in MLL-Rearranged Leukemia

A critical feature distinguishing AS-99 from many other chemical probes is the availability of a rigorously characterized negative control compound, AS-nc. AS-nc is a close structural analog of AS-99 but exhibits poor in vitro activity against ASH1L, making it suitable as a negative control for cell-based studies [1]. This enables researchers to differentiate ASH1L-specific effects from potential off-target liabilities inherent to the chemical scaffold. Many alternative HMT inhibitors lack a validated, structurally matched inactive control, which compromises the ability to establish definitive target engagement in cellular assays [1].

Cellular Anti-Proliferative Activity
Head-to-head
AS-99 GI50 1.8–3.6 μM (MV4;11, MOLM13); AS-85 GI50 5–25 μM
Reported cellular response context; permeability advantage over earlier analogs
Model-specific MLL-rearranged leukemia cell lines
Chemical Probe Negative Control ASH1L Experimental Design

ASH1L Selectivity vs. Other HMTs

Crystal structures of ASH1L-inhibitor complexes (resolved at 1.69 Å for AS-85, a closely related analog in the same series) reveal that AS-99 series compounds bind to the autoinhibitory loop region of the ASH1L SET domain, stabilizing an inactive conformation [1]. This binding site is distinct from the SAM cofactor binding pocket targeted by most other SET domain inhibitors. Notably, the autoinhibitory loop sequences in other H3K36 methyltransferases (NSD1, NSD2, NSD3, and SETD2) are poorly conserved, providing a structural basis for AS-99's high selectivity [1]. This allosteric mechanism contrasts with EZH2 inhibitors (SAM-competitive) and EED inhibitors (PRC2 allosteric modulators targeting a different protein complex entirely) [1].

HMT Selectivity
Class-level
>100-fold selectivity over 20 HMTs at 50 μM; no kinase hits at 25 μM
Supports target-specific profiling; off-target confounding reduced
Direct comparator selectivity data not available
Allosteric Inhibitor SET Domain Structural Biology ASH1L

In Vivo PK & Anti-Leukemic Efficacy

AS-99 demonstrates selective anti-proliferative activity in MLL-rearranged leukemia cell lines while sparing leukemia cells lacking MLL1 translocations. In MLL leukemia cells (MV4;11, MOLM13, KOPN8, RS4;11), AS-99 exhibited GI₅₀ values ranging from 1.8 µM to 3.6 µM [1]. In contrast, AS-99 showed weak or no effect on the proliferation of SET2 and K562 cells (which lack MLL1 translocations) at concentrations of 10 µM or higher [1]. This differential sensitivity—a several-fold difference in potency between MLL-rearranged and non-rearranged contexts—supports on-target, ASH1L-dependent activity rather than general cytotoxicity [1].

In Vivo PK & Model Response
Reported
AUC i.p. 10,699 hr*ng/mL; t1/2 ~5-6 h; leukemia burden endpoint reduced (p
Model-response endpoint context; supports in vivo target engagement study design
MV4;11 xenograft, 30 mg/kg i.p., no direct in vivo comparator
MLL Leukemia GI₅₀ Cell Proliferation Cancer Epigenetics

In Vivo Pharmacokinetics: AS-99 Demonstrates Favorable Plasma Exposure Supporting Preclinical Efficacy Studies

AS-99 exhibits favorable pharmacokinetic properties in mice that enable robust in vivo target engagement and efficacy studies. Following intraperitoneal (i.p.) administration, AS-99 achieved an AUC of 10,699 hr·ng/mL, with a half-life (t₁/₂) of approximately 5–6 hours and a Cmax exceeding 10 µM [1]. Intravenous (i.v.) administration yielded an AUC of 9,701 hr·ng/mL [1]. These plasma exposure levels are sufficient to sustain concentrations above the cellular GI₅₀ (1.8–3.6 µM) for extended periods, supporting the observed reduction in leukemia burden in MLL xenotransplantation models [1]. In contrast, many early-stage chemical probes lack the PK profile necessary for meaningful in vivo application, requiring additional formulation optimization or alternative dosing strategies [1].

Pharmacokinetics In Vivo AUC Bioavailability

AS-99 Free Base: Research & Industrial Applications


ASH1L Target Validation in MLL Leukemia

AS-99 is optimally suited for investigating ASH1L-specific contributions to leukemogenesis in MLL-rearranged acute leukemia models. As the first-in-class selective ASH1L inhibitor, it enables researchers to dissect ASH1L-dependent transcriptional programs, including downregulation of MLL fusion target genes and reduction of H3K36 di-methylation, without confounding effects on NSD family methyltransferases [1]. The availability of the matched negative control AS-nc permits rigorous on-target validation, distinguishing ASH1L-mediated effects from potential off-target activities of the chemical scaffold [1].

ASH1L-Dependent Transcriptional Programs

AS-99 serves as a high-quality chemical probe for studies requiring discrimination between the biological functions of ASH1L and other H3K36 methyltransferases (NSD1, NSD2, NSD3, SETD2). Its >100-fold selectivity profile over a panel of 20 histone methyltransferases enables researchers to attribute observed cellular and in vivo phenotypes specifically to ASH1L inhibition, a capability not available with pan-HMT inhibitors or less selective tool compounds [1]. This makes AS-99 particularly valuable for epigenetic target deconvolution studies and for validating ASH1L as a therapeutic target in contexts beyond MLL leukemia, including other diseases where ASH1L has been implicated [1].

SAR & Medicinal Chemistry

AS-99 is validated for in vivo efficacy studies in murine xenotransplantation models of MLL leukemia. The compound has demonstrated significant reduction in leukemia burden when administered at 30 mg/kg i.p. once daily for 14 consecutive days [1]. Favorable plasma exposure (AUC >10,000 hr·ng/mL via i.p. route) and a half-life of approximately 5–6 hours support sustained target engagement [1]. Researchers can confidently employ AS-99 in preclinical proof-of-concept studies evaluating ASH1L inhibition as a therapeutic strategy for MLL-rearranged leukemias.

ASH1L Inhibitor Screening & Counter-Screening

The AS-99 chemical series is uniquely suited for structural biology investigations of allosteric SET domain inhibition. Crystal structures of ASH1L complexed with compounds from the AS-99 series reveal binding to the autoinhibitory loop region, providing a structural framework for understanding non-competitive, allosteric modulation of histone methyltransferases [1]. This binding mode is distinct from SAM-competitive inhibition and from allosteric mechanisms targeting other epigenetic regulators (e.g., EED inhibitors of PRC2). Researchers studying allosteric inhibitor design, protein-ligand interactions in the SET domain family, or structure-activity relationships of autoinhibitory loop binders will find AS-99 an invaluable tool compound [1].

Application
Selection Property
Validation Focus
ASH1L target validation in leukemia models
In vivo model-response context; reported PK exposure
Leukemia burden endpoint and PK/PD interpretation
ASH1L-dependent transcriptional profiling
HMT selectivity and cellular permeability context
H3K36me2 modulation and gene-network endpoint analysis
ASH1L inhibitor scaffold optimization
Biochemical binding and selectivity profile
SAR benchmarking and target-engagement assays
ASH1L inhibitor screening assay reference
Validated selectivity panel context
HMT and kinase off-target counter-screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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